molecular formula C14H20N2O2S B2965687 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 2034480-79-8

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No.: B2965687
CAS No.: 2034480-79-8
M. Wt: 280.39
InChI Key: QSPCZNOEHPYQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CAS: 2034480-79-8) is a synthetic urea derivative with a molecular formula of C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol. Its structure features:

  • A tetrahydrofuran (THF) moiety linked via a methyl group to one urea nitrogen.
  • A thiophene-substituted cyclopropane unit attached to the other urea nitrogen through a methyl spacer. The compound’s SMILES notation is O=C(NCC1CCCO1)NCC1(c2cccs2)CC1, reflecting its bicyclic and heteroaromatic components .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(15-9-11-3-1-7-18-11)16-10-14(5-6-14)12-4-2-8-19-12/h2,4,8,11H,1,3,5-7,9-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCZNOEHPYQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydrofuran moiety with a thiophen-cyclopropyl group. This structural diversity is believed to contribute to its biological activity.

Property Value
IUPAC Name 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
Molecular Formula C13H17N3OS
Molecular Weight 265.36 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrahydrofuran group may enhance solubility and bioavailability, while the thiophen-cyclopropyl moiety could facilitate binding to target proteins or enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing various signaling pathways.

Biological Activity

Research indicates that 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibits several biological activities:

Anticancer Properties

In studies involving various cancer cell lines, this compound demonstrated significant growth inhibition. For instance, it was shown to selectively inhibit tumorigenic cells while sparing non-tumorigenic counterparts at concentrations around 10 µM, suggesting a targeted therapeutic potential .

Anti-inflammatory Effects

The compound was also evaluated for its anti-inflammatory properties. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To assess the growth inhibition effects of the compound on murine liver cancer cells.
    • Findings : The compound inhibited cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell survival .
  • Inflammation Model :
    • Objective : To evaluate the anti-inflammatory potential in a murine model of acute inflammation.
    • Results : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response .

Comparative Analysis

Compared to similar compounds, 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea shows distinct advantages due to its unique structural features which enhance its binding affinity and selectivity towards biological targets.

Compound Activity Notes
1-((Tetrahydrofuran-2-yl)methyl)-3-(phenyl)ureaModerate anticancer activityLacks thiophen moiety
1-(furan-2-yl)-3-(cyclopropyl)ureaLow anti-inflammatory effectsLess effective than the target compound

Comparison with Similar Compounds

Key Properties :

  • Functional groups : The urea core provides hydrogen-bonding capacity, while the thiophene and THF moieties contribute to lipophilicity and solubility modulation .
  • Safety : Handling precautions include avoiding heat and ignition sources (P210) and ensuring proper ventilation (P201/P202) .

Limitations in Available Data :

Comparison with Similar Compounds

The compound belongs to a class of urea derivatives incorporating heterocyclic and rigid structural motifs. Below is a comparative analysis with structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features Reference
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (2034480-79-8) - THF-methyl
- Thiophene-cyclopropyl-methyl
280.39 Rigid cyclopropane; balanced lipophilicity from THF and thiophene
1-Benzyl-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea (1210466-86-6) - Benzyl
- Thiophene-cyclopropyl-methyl
286.39 Increased aromaticity (benzyl) may enhance π-π interactions
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (1797020-89-3) - THF-pyrazole
- Thiophenyl
278.33 Pyrazole introduces additional hydrogen-bonding sites
1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)urea - Phenylpropyl
- Triazolopyridazine-thiophenyl
N/A Triazolopyridazine adds planar aromaticity; potential kinase inhibition
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (2034621-94-6) - Methylsulfonyl-piperidine
- THF-methyl
N/A Sulfonamide group improves solubility; piperidine enhances bulkiness

Key Findings from Structural Comparisons

Substituent-Driven Physicochemical Properties

  • Lipophilicity : The THF moiety in the target compound reduces hydrophobicity compared to benzyl or phenylpropyl analogs (e.g., 1210466-86-6, ).
  • Rigidity vs.
  • Solubility : Sulfonamide or pyrazole-containing derivatives (e.g., 2034621-94-6 , 1797020-89-3 ) may exhibit enhanced aqueous solubility due to polar functional groups.

Pharmacophore Diversity

  • Thiophene Role : The thiophene ring, common across all analogs, provides electron-rich regions for hydrophobic or π-stacking interactions, critical for target engagement (e.g., enzyme active sites) .
  • Urea Core: The urea group serves as a hydrogen-bond donor/acceptor, a feature conserved in all compared compounds. Modifications to adjacent substituents (e.g., triazolopyridazine in ) tailor selectivity for specific biological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the thiophene-cyclopropylmethyl moiety in this compound?

The thiophene-cyclopropylmethyl group can be synthesized via cyclopropanation of thiophene derivatives using methods such as the Corey-Chaykovsky reaction or transition-metal-catalyzed cyclopropanation. For example, highlights the use of Vilsmeier reagent to synthesize thiophene-containing hydrazides and pyrazoles, which could be adapted for forming the cyclopropane ring. Key steps include:

  • Introducing the cyclopropane ring via [2+1] cycloaddition using diazo compounds.
  • Optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize ring-opening side reactions.
  • Validating the structure using NMR (¹H, ¹³C) to confirm stereochemical integrity .

Q. How can the urea linkage in this compound be stabilized during synthesis?

The urea group is prone to hydrolysis under acidic/basic conditions. Methodological approaches include:

  • Using carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate the reaction between amines and isocyanates.
  • Conducting reactions under anhydrous conditions with inert gas protection.
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted amines or isocyanates. references cyclopropane acetic acid derivatives, suggesting similar purification protocols for urea-containing analogs .

Q. What analytical techniques are critical for characterizing this compound’s purity?

  • HPLC-MS : To detect trace impurities (e.g., hydrolyzed urea or residual solvents).
  • X-ray crystallography : For absolute configuration determination (if crystallizable). notes SHELX programs for refining crystal structures, which are widely used in small-molecule crystallography .
  • NMR spectroscopy : 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydrofuran and cyclopropane groups.

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the urea linker?

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model rotational barriers around the urea C–N bonds.
  • Use molecular dynamics (MD) simulations in explicit solvent to study hydrogen-bonding interactions between the urea group and solvents/biological targets. ’s structure-activity relationship (SAR) data on thiophene derivatives can guide hypotheses about bioactivity .

Q. What experimental approaches resolve contradictions in solubility data for this compound?

  • Phase-solubility diagrams : Assess pH-dependent solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Thermogravimetric analysis (TGA) : Differentiate between true solubility limitations and thermal decomposition artifacts.
  • Cross-reference with analogs in and , which describe cyclopropane-containing pharmaceuticals with documented solubility profiles .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional group modifications : Replace the tetrahydrofuran group with other oxygen-containing heterocycles (e.g., tetrahydropyran) to evaluate potency changes.
  • Halogen substitution : shows that halogenated thiophene derivatives exhibit enhanced antibacterial activity, suggesting similar strategies could improve target binding .
  • In vitro assays : Test cyclopropane ring stability under enzymatic conditions (e.g., cytochrome P450 isoforms) to assess metabolic liability.

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Twinned crystals : Use SHELXL’s twin refinement tools () to model overlapping lattices.
  • Disorder in the cyclopropane ring : Apply restraints (e.g., DFIX, FLAT) during refinement to maintain geometric constraints.
  • Low-resolution data : Employ SHELXE’s density modification pipeline for phase extension () .

Methodological Considerations

Q. How to design stability studies for this compound under accelerated conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., urea hydrolysis or thiophene oxidation).
  • LC-MS profiling : Compare degradation products with synthetic impurities listed in and , which catalog related pharmaceutical impurities .

Q. What strategies mitigate racemization during synthesis of chiral centers?

  • Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst for cyclopropanation).
  • Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. references stereoisomeric salts, emphasizing the need for rigorous chiral analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.